molecular formula C9H8O2 B1627611 2H-1-Benzopyran-3-OL CAS No. 606490-02-2

2H-1-Benzopyran-3-OL

Cat. No. B1627611
M. Wt: 148.16 g/mol
InChI Key: LKXADRQJLNYNQL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-OL is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . It has a molecular formula of C19H22O6 and a molecular weight of 346.3744 .


Synthesis Analysis

The synthesis of benzopyran-annulated pyrano [2,3-c]pyrazoles, which are similar to 2H-1-Benzopyran-3-OL, has been described in a study . The study used a one-pot method combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 2H-1-Benzopyran-3-OL includes a benzene ring fused to a heterocyclic pyran ring . The IUPAC Standard InChI is InChI=1S/C19H22O6/c1-21-12-8-16(23-3)13-10-14(20)19(25-17(13)9-12)11-5-6-15(22-2)18(7-11)24-4/h5-9,14,19-20H,10H2,1-4H3/t14-,19+/m1/s1 .


Chemical Reactions Analysis

The reaction of 2H-1-Benzopyran-3-OL with various organometallic reagents has been studied . The nature and the ratio of the products in the final mixture depend on the solvent and on the organometallic reagent .

Scientific Research Applications

Catalytic Synthesis

2H-1-Benzopyran derivatives, including 2H-Chromenes, are pivotal in organic synthesis and chemical biology due to their broad spectrum of biological activities and unique photophysical properties. Various catalytic methodologies, including (transition) metals, metal-free Bronsted and Lewis acid/base catalysis, and enantioselective organo-catalysis, have been developed for the synthesis of 2H-Chromenes (Majumdar et al., 2015).

Synthesis for Pharmacological Applications

2H-Benzopyrans (2H-Chromenes) are crucial in creating pharmacologically active compounds due to properties like antihypertensive, hypoglycemic, cardio-protective, and insecticidal effects. Innovative and efficient synthesis methods have been developed to create potent 2H-Chromene derivatives (Zonouzi et al., 2008).

Photophysical and Photochromic Properties

The photochromic reactions of 2H-benzopyrans are significant for creating materials for applications like optical memories. These reactions involve a C–O bond cleavage and can thermally revert to the original form, making them valuable in photochemistry (Nakabayashi et al., 2001).

Antimicrobial and Antifungal Activities

2H-1-Benzopyran derivatives exhibit a range of biological activities, including antimicrobial and antifungal properties. Synthesized derivatives have shown significant efficacy against various bacterial and fungal strains (Shailesh et al., 2017).

Green Synthesis Methods

Green and efficient synthesis methods have been developed for 2H-1-Benzopyran derivatives, utilizing environmentally benign catalysts like TiO2 NPs-Coated Carbon Nanotubes. These methods are important for sustainable chemistry and have produced high yields of target compounds (Abdolmohammadi, 2018).

Safety And Hazards

The safety data sheet for a similar compound, DL-alpha-Tocopheryl acetate, suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation . It also recommends keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXADRQJLNYNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594257
Record name 2H-1-Benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-3-OL

CAS RN

606490-02-2
Record name 2H-1-Benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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